Cas no 2877711-00-5 (4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine)
![4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine structure](https://ja.kuujia.com/scimg/cas/2877711-00-5x500.png)
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine 化学的及び物理的性質
名前と識別子
-
- 2877711-00-5
- 4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine
- AKOS040882043
- F6806-7793
- [1-[(4-Bromophenyl)methyl]-3-pyrrolidinyl]-4-morpholinylmethanone
-
- インチ: 1S/C16H21BrN2O2/c17-15-3-1-13(2-4-15)11-18-6-5-14(12-18)16(20)19-7-9-21-10-8-19/h1-4,14H,5-12H2
- InChIKey: ITTGEZTZVNCALT-UHFFFAOYSA-N
- SMILES: C(C1CCN(CC2=CC=C(Br)C=C2)C1)(N1CCOCC1)=O
計算された属性
- 精确分子量: 352.07864g/mol
- 同位素质量: 352.07864g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 352
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 32.8Ų
じっけんとくせい
- 密度みつど: 1.412±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 483.9±45.0 °C(Predicted)
- 酸度系数(pKa): 8.17±0.40(Predicted)
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6806-7793-25mg |
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine |
2877711-00-5 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6806-7793-40mg |
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine |
2877711-00-5 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6806-7793-5mg |
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine |
2877711-00-5 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6806-7793-3mg |
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine |
2877711-00-5 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6806-7793-1mg |
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine |
2877711-00-5 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6806-7793-15mg |
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine |
2877711-00-5 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6806-7793-30mg |
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine |
2877711-00-5 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6806-7793-10μmol |
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine |
2877711-00-5 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6806-7793-50mg |
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine |
2877711-00-5 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6806-7793-75mg |
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine |
2877711-00-5 | 75mg |
$312.0 | 2023-09-07 |
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine 関連文献
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
10. Caper tea
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholineに関する追加情報
Chemical Profile of 4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine (CAS No. 2877711-00-5)
4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine, identified by the Chemical Abstracts Service Number (CAS No.) 2877711-00-5, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives characterized by its intricate molecular architecture, which includes a pyrrolidine core linked to a morpholine moiety through a carbonyl group. The presence of a 4-bromophenylmethyl substituent further enhances its structural complexity, making it a promising candidate for further exploration in drug discovery and development.
The significance of this compound lies in its potential applications as an intermediate in the synthesis of bioactive molecules. The pyrrolidine ring is a common pharmacophore found in numerous therapeutic agents, while the morpholine group contributes to the compound's solubility and metabolic stability. These features make 4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine a valuable building block for designing novel pharmaceuticals targeting various biological pathways.
In recent years, there has been growing interest in the development of small-molecule inhibitors that modulate enzyme activity through precise interactions with biological targets. The structural features of 4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine suggest its potential utility in inhibiting enzymes such as kinases and phosphodiesterases, which are implicated in diverse diseases, including cancer and inflammatory disorders. For instance, studies have demonstrated that pyrrolidine derivatives can exhibit potent inhibitory effects on tyrosine kinases, making them attractive candidates for further optimization.
One of the most compelling aspects of 4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine is its versatility in chemical modifications. The 4-bromophenylmethyl group provides a reactive handle for further functionalization via cross-coupling reactions, allowing chemists to introduce additional substituents that may enhance binding affinity or selectivity. This flexibility is particularly valuable in medicinal chemistry, where iterative modifications are often required to achieve optimal pharmacological properties.
The synthesis of 4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine involves multi-step organic transformations, including condensation reactions, cyclization processes, and functional group interconversions. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to improve yield and enantioselectivity. These advancements underscore the compound's synthetic accessibility and its potential for large-scale production.
From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding mode of 4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine with target proteins. These studies have revealed that the compound can interact with key residues in enzyme active sites through hydrogen bonding networks and hydrophobic interactions. Such insights are crucial for rational drug design and for predicting off-target effects.
The pharmacokinetic properties of this compound are also under investigation. Preliminary data suggest that it exhibits moderate solubility in both aqueous and organic solvents, which is favorable for formulation development. Additionally, its metabolic stability appears to be influenced by the morpholine ring, which can undergo oxidative degradation under certain conditions. Understanding these biotransformation pathways is essential for optimizing drug delivery systems and minimizing side effects.
In conclusion, 4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine (CAS No. 2877711-00-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as an intermediate in drug synthesis, combined with its synthetic versatility and promising pharmacological properties, positions it as a cornerstone in the development of next-generation therapeutics. As research continues to uncover new biological targets and innovative synthetic strategies, compounds like this will play an increasingly important role in addressing unmet medical needs.
2877711-00-5 (4-{1-[(4-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine) Related Products
- 688336-04-1(N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1036260-43-1(cis-3-Aminocyclobutanol)
- 33529-02-1(1-Decyl-1H-imidazole)
- 1803690-76-7(4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)
- 1040641-76-6(N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide)
- 30839-61-3(N-Methyl-1-phenylcyclobutanamine)
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 1179918-50-3(1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)
- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)
- 2172931-40-5(4-Chloro-2-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one)




